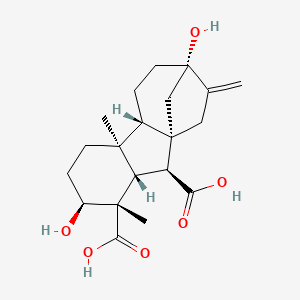

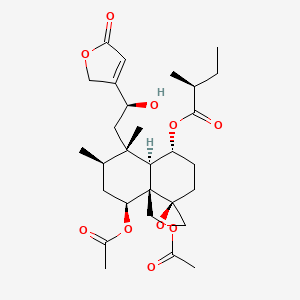

![molecular formula C40H79NO9 B1254447 N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide](/img/structure/B1254447.png)

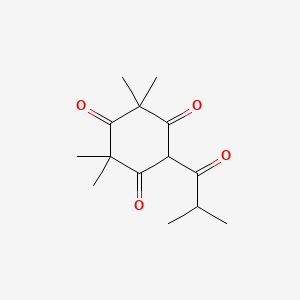

N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-O-(alpha-D-galactopyranosyl)-N-pamitoylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a palmitoyl (hexadecanoyl) group attached to the nitrogen. It has a role as an epitope. It derives from an alpha-D-galactose.

科学的研究の応用

Antitumor and Immunomodulatory Applications

N-[(2S,3S,4R)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide and its analogues have been extensively studied for their potential in cancer therapy and immunomodulation. Agelasphin-9b, a compound structurally similar to N-[(2S,3S,4R)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide, showed potent antitumor properties, leading to the synthesis of various analogues like KRN7000 to explore their biological activities further. KRN7000, specifically, exhibited significant immunomodulatory effects, stimulating proliferation and enhancing natural killer cell activity in mice. It has shown potential for use in adoptive cellular therapy, suggesting a promising application in cancer treatment (Morita et al., 1995) (Yamaguchi et al., 1996).

Structural and Spectroscopic Analysis

Researchers have focused on analyzing the structural and spectroscopic properties of compounds related to N-[(2S,3S,4R)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide. Studies involving Fourier Transform infrared (FT-IR) and Raman (FT-Raman), Ultraviolet-Visible (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectroscopies have been conducted to evaluate the structural, electronic, topological, and vibrational properties of these compounds. Such analyses contribute to a deeper understanding of the compound's characteristics and potential applications in various fields (Chain et al., 2017).

Chemical Synthesis and Characterization

Efforts in chemical synthesis have led to the creation of various ceramides and glycosides structurally related to N-[(2S,3S,4R)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide. These include the synthesis of thiodisaccharides and complex carbohydrate structures, contributing to the field of organic chemistry and potentially offering new avenues for research and drug development (Manzano et al., 2008).

特性

製品名 |

N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide |

|---|---|

分子式 |

C40H79NO9 |

分子量 |

718.1 g/mol |

IUPAC名 |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide |

InChI |

InChI=1S/C40H79NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(44)41-32(31-49-40-39(48)38(47)37(46)34(30-42)50-40)36(45)33(43)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-34,36-40,42-43,45-48H,3-31H2,1-2H3,(H,41,44)/t32-,33+,34+,36-,37-,38-,39+,40-/m0/s1 |

InChIキー |

HRAAKPGXJOTHIU-WVLAUNTOSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

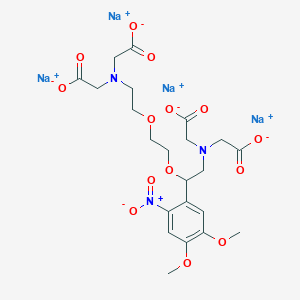

![[9-(2-Chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1254366.png)

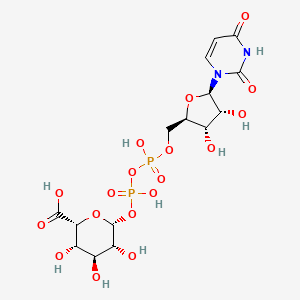

![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)

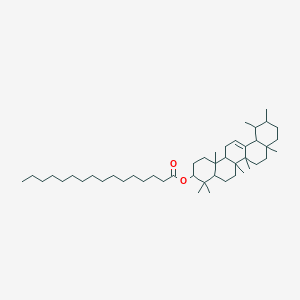

![(1R,3S,5E,9S,11R,13S,14S,15S,17S,21R,23S,25E,27E,31S,32S,33R,35S,36S,37S,39S)-3,11,13,23,33,35-hexahydroxy-9,31-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,37-dimethoxy-6,10,14,26,32,36-hexamethyl-8,30,43,44-tetraoxatricyclo[37.3.1.117,21]tetratetraconta-5,19,25,27,41-pentaene-7,29-dione](/img/structure/B1254378.png)

![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)